4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group, two methoxy groups, and an aminoethyl side chain attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Reductive Amination: The aldehyde group of 3,4-dimethoxybenzaldehyde is subjected to reductive amination with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the methoxy group at the para position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the phenolic hydroxyl group.
Mescaline: A naturally occurring compound with a similar methoxy substitution pattern on the aromatic ring.
Uniqueness
4-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-methoxyphenol is unique due to the presence of both the phenolic hydroxyl group and the aminoethyl side chain. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H23NO4/c1-21-16-7-5-13(10-18(16)23-3)8-9-19-12-14-4-6-15(20)17(11-14)22-2/h4-7,10-11,19-20H,8-9,12H2,1-3H3 |
InChI Key |
HNOKLCBYHTXHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.